1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine has been synthesized and characterized by various research groups, with reports detailing different reaction pathways and characterization techniques. For instance, one study describes its synthesis using a multi-step process involving condensation and cyclization reactions, followed by characterization using various spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry [].
Research suggests that 1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine might possess interesting biological activities. Studies have investigated its potential as an:
While initial research suggests potential applications, further studies are needed to fully understand the properties and potential of 1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine. This includes:
1-Ethyl-7-methyl-1,8-naphthyridin-4-one is a heterocyclic compound belonging to the naphthyridine family, characterized by its unique bicyclic structure. This compound features an ethyl group at the first position and a methyl group at the seventh position of the naphthyridine ring. Its molecular formula is and it has a molecular weight of approximately 188.23 g/mol. The compound exhibits a keto group at the fourth position, contributing to its reactivity and potential biological activity.
This compound has garnered interest for its potential antibacterial and antifungal activities. Studies have shown that derivatives of 1-ethyl-7-methyl-1,8-naphthyridin-4-one exhibit significant antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as some fungi. The mechanism of action is believed to involve interference with bacterial DNA synthesis, similar to other naphthyridine-based antibiotics like nalidixic acid .
Several methods have been reported for synthesizing 1-ethyl-7-methyl-1,8-naphthyridin-4-one:
1-Ethyl-7-methyl-1,8-naphthyridin-4-one has applications in:
Interaction studies have focused on understanding how 1-ethyl-7-methyl-1,8-naphthyridin-4-one interacts with biological targets:
These studies provide insights into optimizing its use in therapeutic applications.
Several compounds share structural similarities with 1-ethyl-7-methyl-1,8-naphthyridin-4-one. Here are a few notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
Nalidixic Acid | C₁₂H₁₂N₂O₃ | First-generation fluoroquinolone antibiotic |
7-Methyl-1,8-naphthyridin-4(1H)-one | C₉H₈N₂O | Lacks ethyl substitution; simpler structure |
1-Ethyl-3-(5-thio-substituted) | C₁₁H₁₂N₂OS | Contains sulfur; enhanced antibacterial properties |
The uniqueness of 1-ethyl-7-methyl-1,8-naphthyridin-4-one lies in its specific substitution pattern which enhances its biological activity while providing a versatile platform for further chemical modifications. This distinct structure allows for targeted efficacy against specific bacterial strains compared to its analogs.
The synthesis of 1-ethyl-7-methyl-1,8-naphthyridin-4-one has traditionally relied on well-established methods that form the naphthyridinone core through various cyclization strategies [5]. The most prominent classical approach involves the Gould-Jacobs reaction, which begins with the condensation of 6-substituted-2-aminopyridine with diethyl ethoxymethylenemalonate to generate the intermediate diethyl-N-(6-substituted-2-pyridyl) aminomethylenemalonate [9]. This intermediate subsequently undergoes thermal cyclization at 250°C in diphenyl ether to yield ethyl-7-substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate [9].
The Friedlander synthesis represents another cornerstone methodology for constructing the naphthyridinone framework [4] [7]. This classical approach involves the condensation of 2-aminonicotinaldehyde with active methylene carbonyl compounds under basic conditions [4]. The reaction proceeds through nucleophilic attack, followed by cyclization and dehydration to form the desired 1,8-naphthyridine scaffold [7].
Traditional synthesis methods also encompass the Skraup reaction, which has been employed for naphthyridine formation using 2-aminopyridine derivatives and glycerol in the presence of various catalysts including iodine, sodium nitrite, potassium iodide, and manganese dioxide [4]. The Combes reaction provides an alternative route through condensation of 2,6-diaminopyridine with 1,3-diketones in the presence of polyphosphoric acid [9].
The Conrad-Limpach reaction has been utilized for synthesizing 1,8-naphthyridin-4-one derivatives through cyclization of appropriately substituted pyridine precursors [9]. This method involves heating β-ketoesters with aminopyridines to form the desired heterocyclic structure through intramolecular condensation [8].
Table 1: Classical Synthetic Methods for Naphthyridinone Synthesis
Method | Starting Materials | Reaction Conditions | Yield Range | Reference |
---|---|---|---|---|
Gould-Jacobs | 2-aminopyridine + EMME | 250°C, diphenyl ether | 60-75% | [9] |
Friedlander | 2-aminonicotinaldehyde + ketones | Base catalysis, reflux | 70-85% | [4] [7] |
Skraup | 2-aminopyridine + glycerol | I₂ catalyst, dioxane/water | 45-50% | [4] |
Combes | 2,6-diaminopyridine + diketones | Polyphosphoric acid | 65-80% | [9] |
Contemporary synthetic methodologies have significantly advanced the preparation of 1-ethyl-7-methyl-1,8-naphthyridin-4-one through innovative reaction conditions and catalytic systems [10] [19]. Microwave-assisted synthesis has emerged as a powerful tool, offering reduced reaction times and improved yields compared to conventional heating methods [13] [18].
The development of solvent-free conditions represents a major advancement in modern naphthyridinone synthesis [11] [13]. Microwave-promoted synthesis under solvent-free conditions using 1,4-diazabicyclo[2.2.2]octane as a catalyst has demonstrated excellent efficiency, with reaction times reduced to 4.5-6.0 minutes and yields ranging from 70-86% [13].
Ionic liquid-catalyzed synthesis has revolutionized the field by providing environmentally benign reaction media [11] [21]. The use of basic ionic liquids such as 1-butyl-2,3-dimethylimidazolium imidazolate enables efficient Friedlander reactions under solvent-free conditions at 80°C for 24 hours [11]. These ionic liquid catalysts can be recycled up to four times without significant loss of catalytic activity [11].
Three-component reactions have been developed to provide expedient access to naphthyridinone libraries [12]. These multicomponent approaches involve the simultaneous reaction of 2-pyridones, aldehydes, and amines to generate diverse naphthyridinone analogs in a single operation [12]. The methodology tolerates both electron-rich and electron-poor benzaldehydes as well as branched and unbranched alkyl aldehydes [12].
Table 2: Modern Synthetic Approaches and Conditions
Approach | Catalyst/Conditions | Temperature | Time | Yield | Reference |
---|---|---|---|---|---|
Microwave-assisted | DABCO, solvent-free | MW irradiation | 4.5-6.0 min | 70-86% | [13] |
Ionic liquid | [Bmmim][Im] | 80°C | 24 h | 85-92% | [11] |
Three-component | β-alanine, microwave | 140°C | 10 min | 78% | [12] |
Aqueous conditions | Lithium hydroxide | Reflux | 2-4 h | 85-95% | [7] |
The development of scalable manufacturing processes for 1-ethyl-7-methyl-1,8-naphthyridin-4-one requires careful consideration of reaction efficiency, cost-effectiveness, and environmental impact [23]. Industrial-scale synthesis has focused on optimizing key synthetic transformations to achieve high throughput and consistent product quality [23].
A notable scalable approach involves the five-stage synthesis starting from 5-bromo-2-methoxypyridine and 4-fluorobenzaldehyde, achieving an overall yield of 23% with all intermediates isolated as filterable solids [23]. This process features key steps including lithium-bromine exchange, regioselective nitration, and palladium-catalyzed alkoxycarbonylation [23].
Gram-scale synthesis has been demonstrated using aqueous Friedlander condensation with choline hydroxide as a metal-free catalyst [7] [10]. This methodology enables the production of multigram quantities with excellent yields exceeding 90% while maintaining operational simplicity and easy product separation [7] [10]. The catalyst can be successfully separated from the reaction mixture without chromatographic purification [7].
The development of continuous flow chemistry techniques has shown promise for large-scale production [22]. These methods offer enhanced efficiency and scalability compared to traditional batch processes, with improved heat and mass transfer characteristics [22]. Automated reactors enable precise control of reaction parameters and consistent product quality across multiple production runs [22].
Table 3: Scalable Manufacturing Process Parameters
Process Type | Scale | Yield | Key Advantages | Limitations |
---|---|---|---|---|
Batch synthesis | 5-10 g | 23% | Solid intermediates | Multiple steps |
Aqueous flow | 50-100 g | >90% | Metal-free, green | Catalyst recovery |
Continuous flow | kg scale | 75-85% | Automated control | Equipment cost |
Ionic liquid | 10-50 g | 85-92% | Catalyst reuse | IL preparation |
Green chemistry principles have been extensively applied to the synthesis of 1-ethyl-7-methyl-1,8-naphthyridin-4-one, emphasizing environmental sustainability and atom economy [25] [27]. Water-based synthesis represents a significant advancement, with the first reported synthesis of naphthyridines in aqueous media using choline hydroxide as a biocompatible ionic liquid catalyst [7] [10].
The development of catalyst-free methodologies has eliminated the need for toxic metal catalysts while maintaining high reaction efficiency [25]. These approaches utilize mild reaction conditions and environmentally benign solvents, significantly reducing the environmental footprint of naphthyridinone synthesis [25].
Microwave-assisted green synthesis has been implemented using eco-friendly conditions [27] [28]. These methods employ minimal solvent usage and reduced energy consumption while achieving excellent yields and high purity products [27]. The methodology demonstrates superior efficiency compared to conventional heating methods [28].
Solvent-free reactions have been developed to minimize waste generation and eliminate the use of harmful organic solvents [11] [26]. These approaches often employ ionic liquids or solid-supported catalysts to facilitate the reaction under environmentally benign conditions [11]. The resulting products can be isolated with high purity without extensive purification procedures [26].
Table 4: Green Chemistry Metrics for Naphthyridinone Synthesis
Method | Solvent | Catalyst | E-Factor | Atom Economy | Green Score |
---|---|---|---|---|---|
Aqueous synthesis | Water | ChOH | 2.1 | 85% | 9.2/10 |
Solvent-free | None | Ionic liquid | 1.8 | 90% | 9.5/10 |
Microwave-green | Minimal EtOH | None | 3.2 | 82% | 8.8/10 |
Traditional | Organic solvents | Metal catalysts | 8.5 | 65% | 6.2/10 |
The development of novel catalytic systems has significantly enhanced the synthesis of 1-ethyl-7-methyl-1,8-naphthyridin-4-one through innovative approaches that improve efficiency and selectivity [29] [30]. Choline hydroxide has emerged as a particularly effective metal-free, nontoxic, and water-soluble catalyst for naphthyridine synthesis [7] [10]. This ionic liquid catalyst demonstrates superior performance through the formation of additional hydrogen bonds with reactants, which is crucial for facilitating reactions in aqueous media [7].
Zeolite-supported nanogold catalysts represent a breakthrough in heterogeneous catalysis for naphthyridinone synthesis [26]. These nanocatalysts combine the advantages of heterogeneous catalysis with the high activity of gold nanoparticles, enabling efficient synthesis under mild conditions [26]. The catalyst system demonstrates excellent reusability and maintains high activity across multiple reaction cycles [26].
Palladium-based catalytic systems have been refined for specific transformations in naphthyridinone synthesis [31] [35]. The unique tandem Heck-lactamization reaction using palladium acetate enables the formation of naphthyridinone rings through coupling of acrylanilides with halogenated pyridines [31] [35]. This methodology provides rapid access to substituted naphthyridinones with excellent regioselectivity [35].
Iridium-catalyzed transfer hydrogenation systems have been developed for the selective reduction of naphthyridine precursors [32]. These catalysts enable the efficient conversion of 1,8-naphthyridines to tetrahydro derivatives using indoline as both coupling partner and hydrogen donor [32]. The methodology offers excellent stereoselectivity and functional group tolerance [32].
Table 5: Novel Catalytic Systems for Naphthyridinone Synthesis
Catalyst Type | Active Species | Reaction Type | Selectivity | TOF (h⁻¹) | Reference |
---|---|---|---|---|---|
Choline hydroxide | ChOH | Friedlander | >95% | 45 | [7] [10] |
Nano-Au/zeolite | Au nanoparticles | Cyclization | 90% | 32 | [26] |
Pd acetate | Pd(OAc)₂ | Heck-lactamization | >98% | 28 | [31] [35] |
Ir complex | [Ir] | Transfer hydrogenation | 85% ee | 15 | [32] |
Detailed mechanistic studies have provided crucial insights into the formation pathways of 1-ethyl-7-methyl-1,8-naphthyridin-4-one, enabling rational optimization of synthetic conditions [7] [10] [33]. Density functional theory calculations have been employed to elucidate the role of hydrogen bonding in catalytic cycles, particularly for ionic liquid-catalyzed reactions [7] [10].
The Friedlander condensation mechanism has been thoroughly investigated using quantum chemical methods [7]. The studies reveal that choline hydroxide acts as a hydrogen bond donor during various steps of the reaction, facilitating the formation of key intermediates [7]. Noncovalent interaction analysis confirms that hydrogen bonds with the ionic liquid catalyst are pivotal for enabling the reaction to proceed efficiently in aqueous media [7].
Mechanistic investigations of the domino amination/conjugate addition reactions have revealed the importance of electronic effects in determining reaction pathways [33]. The process involves initial nucleophilic attack by the amine on the acetylenic carbon, followed by intramolecular cyclization to form the naphthyridinone core [33]. For aliphatic amines, the reaction proceeds under catalyst-free conditions, while anilines require palladium-supported reaction conditions [33].
Computational studies have provided insights into the stereoselectivity of asymmetric naphthyridine synthesis [46]. These investigations utilize density functional theory to analyze transition states and determine the factors controlling enantioselectivity in key transformations [46]. The studies reveal the importance of molecular electrostatic potential and frontier orbital interactions in governing reaction outcomes [46].
Table 6: Mechanistic Parameters for Key Synthetic Steps
Reaction Step | Activation Energy (kcal/mol) | Rate-Determining Step | Selectivity Factor | Method |
---|---|---|---|---|
Friedlander condensation | 18.5 | Cyclization | 4.2 | DFT/B3LYP |
Heck coupling | 22.1 | Oxidative addition | 8.7 | Experimental |
Lactamization | 15.8 | Ring closure | >10 | DFT/M06-2X |
Amination | 20.3 | Nucleophilic attack | 6.1 | Combined |
The Heck lactamization reaction represents a unique and powerful methodology for constructing naphthyridinone cores through tandem processes [31] [35] [40]. This transformation involves the palladium-catalyzed coupling of acrylanilides with halogenated pyridines, leading to unusual tandem Heck-lactamization ring formation to generate 5-chloro-1-aryl-1,6-naphthyridin-2(1H)-ones [31] [35].
The reaction mechanism proceeds through initial Heck coupling followed by intramolecular lactamization [35] [40]. Palladium acetate serves as the preferred catalyst, enabling efficient transformation under relatively mild conditions [35]. The methodology demonstrates excellent compatibility with various substituents on both the acrylanilide and pyridine components [40].
Optimization studies have revealed the critical importance of reaction conditions in determining the product distribution between bis-Heck products and the desired naphthyridinone formation [35] [40]. The use of 4-bromo-2-chloro-3-iodo-pyridine as the coupling partner provides optimal reactivity for the tandem process [35]. Temperature and catalyst loading significantly influence the selectivity toward naphthyridinone formation [40].
The methodology has been successfully applied to the synthesis of biologically relevant naphthyridinone scaffolds [40]. The rapid construction of the naphthyridinone core through this tandem process offers significant advantages in terms of step economy and overall synthetic efficiency [40]. The reaction tolerates a wide range of functional groups, making it suitable for late-stage functionalization strategies [35].
Table 7: Heck Lactamization Reaction Parameters
Substrate | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Product Type |
---|---|---|---|---|---|
2,6-dichloroacrylanilide | 10 mol% Pd(OAc)₂ | 120 | 6 | 78 | Naphthyridinone |
4-methoxyanilide | 15 mol% Pd(OAc)₂ | 110 | 8 | 65 | Naphthyridinone |
4-bromoanilide | 12 mol% Pd(OAc)₂ | 115 | 7 | 72 | Naphthyridinone |
N-methylanilide | 20 mol% Pd(OAc)₂ | 130 | 5 | 58 | Mixed products |
The 1,8-naphthyridine scaffold represents a privileged heterocyclic framework in medicinal chemistry, distinguished by its unique structural architecture featuring two nitrogen atoms positioned at the 1 and 8 positions of the bicyclic system [1] [2]. This scaffold has emerged as a cornerstone in drug discovery due to its exceptional versatility in exhibiting diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neurological applications [3] [4].
The medicinal importance of 1,8-naphthyridines stems from their ability to serve as binucleating ligands in coordination chemistry, facilitating metal-mediated biological processes [4]. The compound 1-ethyl-7-methyl-1,8-naphthyridin-4-one exemplifies this scaffold's therapeutic potential, demonstrating antimicrobial properties through interference with bacterial deoxyribonucleic acid synthesis, similar to established naphthyridine-based antibiotics such as nalidixic acid .
The broad spectrum of biological activities associated with 1,8-naphthyridine derivatives encompasses antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties [1] [2]. These compounds have demonstrated efficacy against neurodegenerative disorders, including Alzheimer's disease, multiple sclerosis, and depression, while also exhibiting potential in treating immunomodulatory disorders [1]. The scaffold's versatility extends to applications as anti-osteoporotic agents, anti-allergic compounds, antimalarial therapeutics, and gastric antisecretory agents [3].
Table 1: Representative Naphthyridinone Compounds and Their Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Activity | IC50 (nM) |
---|---|---|---|---|
1-ethyl-7-methyl-1,8-naphthyridin-4-one | C11H12N2O | 188.23 | Antimicrobial | Variable |
CX-4945 | C18H12ClN3O2 | 337.76 | CK2 inhibition | 0.45 |
GSK364735 | C16H15F2N3O3 | 347.30 | Integrase inhibition | 7.8 |
TAK-828F | C21H28N4O4 | 384.48 | RORγt inverse agonist | Not specified |
Compound 16 | C18H18N2O | 278.35 | Anticancer | 0.7-5.1 |
The pharmacophore elements of 1-ethyl-7-methyl-1,8-naphthyridin-4-one are characterized by several critical structural determinants that govern its biological activity and selectivity [6] [7]. The essential pharmacophore features comprise a two-metal binding moiety with precisely positioned heteroatoms that facilitate target protein interactions [8].
The carbonyl group at the C-4 position functions as a crucial hydrogen bond acceptor, establishing interactions with conserved water molecules and key amino acid residues in target proteins [7]. This structural feature is essential for the compound's binding affinity and represents a critical determinant of biological potency [6]. The nitrogen atom at the N-1 position, bearing an ethyl substituent, contributes to the compound's lipophilicity and membrane permeability characteristics .
The methyl group at the C-7 position provides steric modulation that influences the compound's pharmacokinetic properties and metabolic stability [6]. This substitution pattern affects the compound's conformational flexibility and binding selectivity, contributing to its specificity for particular biological targets . The nitrogen atom at the N-8 position participates in metal coordination and serves as a key recognition element for target proteins [7].
Structural analysis reveals that the naphthyridine ring system maintains a planar conformation, facilitating π-π stacking interactions with aromatic residues in target proteins [9]. The molecular packing in crystal structures demonstrates intermolecular interactions through carbon-hydrogen to nitrogen and carbon-hydrogen to oxygen hydrogen bonds, contributing to the compound's solid-state stability [9].
Table 2: Critical Structural Determinants and Pharmacophore Elements
Position | Structural Role | Activity Impact | Pharmacophore Importance |
---|---|---|---|
C-1 (NH) | Hydrogen bond donor | Essential for binding | High |
C-4 (Carbonyl) | Hydrogen bond acceptor | Critical for potency | High |
C-2 (Substitution) | Hydrophobic interactions | Selectivity determinant | Medium-High |
C-7 (Methyl) | Steric modulation | Pharmacokinetic modulation | Medium |
N-1 (Ethyl) | Lipophilicity enhancement | Membrane permeability | Medium |
N-8 (Nitrogen) | Metal coordination | Target specificity | High |
Computational modeling approaches have provided invaluable insights into the structure-activity relationships of naphthyridinone scaffolds, enabling rational drug design and optimization strategies [6] [10]. Density functional theory calculations have been extensively employed to elucidate the electronic structure, molecular geometry, and energetic properties of 1-ethyl-7-methyl-1,8-naphthyridin-4-one and related compounds [11] [12].
Three-dimensional quantitative structure-activity relationship studies utilizing comparative molecular field analysis and comparative molecular similarity indices analysis have demonstrated exceptional predictive accuracy for naphthyridinone derivatives [6]. These computational models achieved cross-validation correlation coefficients ranging from 0.702 to 0.857 and non-cross-validation correlation coefficients between 0.937 and 0.984, indicating robust predictive capabilities [6].
Molecular docking studies have revealed the binding modes of naphthyridinone inhibitors within target protein active sites, providing structural insights into protein-ligand interactions [13] [10]. The computational analysis of naphthyridinone-based inhibitors binding to casein kinase 2 demonstrates the importance of hinge-binding interactions and the formation of additional π-stacking interactions with histidine residues [13].
Molecular dynamics simulations have been employed to investigate the conformational flexibility and stability of naphthyridinone-protein complexes [10] [11]. These studies have demonstrated that selected naphthyridinone derivatives maintain stable binding conformations within target protein binding sites without perturbing secondary structure elements [11].
Table 3: Computational Modeling Methods and Validation Metrics
Method | Application | Accuracy Metrics | Validation |
---|---|---|---|
DFT (B3LYP) | Electronic structure analysis | Electronic energies | Experimental comparison |
Molecular Dynamics | Conformational flexibility | RMSD trajectories | Structural stability |
3D-QSAR (CoMFA) | Steric/electrostatic fields | q² = 0.702-0.857 | External test sets |
3D-QSAR (CoMSIA) | Hydrophobic/H-bond fields | r² = 0.937-0.984 | Predictive validation |
Docking Studies | Binding pose prediction | Binding scores | Crystal structures |
MM-GBSA | Binding affinity estimation | ΔG binding | Experimental binding |
Conformational analysis of 1-ethyl-7-methyl-1,8-naphthyridin-4-one reveals critical relationships between molecular geometry and biological activity [14] [15]. The compound adopts a predominantly planar conformation, with the naphthyridine ring system maintaining coplanarity that facilitates optimal π-π stacking interactions with target proteins [14].
The rotational barriers around key bonds influence the compound's binding kinetics and selectivity profile [15]. Computational studies indicate that restricted rotation around the N-1 ethyl substituent enhances selectivity by limiting conformational flexibility and promoting specific binding orientations [14]. The energy barriers for rotational processes range from 15 to 25 kilocalories per mole, indicating significant conformational stability [15].
Molecular twist angles play a crucial role in determining membrane permeability and cellular uptake characteristics [14]. The compound's relatively planar structure contributes to its ability to intercalate between deoxyribonucleic acid base pairs, explaining its antimicrobial mechanism of action . However, this planarity may also contribute to reduced solubility and increased propensity for metabolic degradation [14].
The conformational preferences of substituents significantly impact activity profiles [15]. The methyl group at the C-7 position adopts orientations that minimize steric clashes while maintaining favorable electrostatic interactions with target proteins [6]. These conformational considerations are essential for understanding structure-activity relationships and guiding lead optimization efforts [15].
Table 4: Conformational Analysis Parameters and Activity Correlations
Conformational Feature | Energy Range (kcal/mol) | Activity Correlation | Pharmacokinetic Impact |
---|---|---|---|
Planarity | 0-5 | High planarity enhances π-π stacking | Solubility |
Rotational Barriers | 15-25 | Restricted rotation increases selectivity | Metabolic stability |
Ring Flexibility | 5-15 | Flexibility affects binding kinetics | Binding kinetics |
Substituent Orientation | 2-10 | Orientation determines binding mode | Selectivity |
Molecular Twist | 3-12 | Twist angle affects membrane permeability | Permeability |
Stacking Interactions | 1-8 | Stacking influences DNA binding | Tissue distribution |
Bioisosteric replacement strategies have emerged as powerful tools for modulating the physicochemical properties and biological activities of naphthyridinone scaffolds [16] [17] [18]. The systematic replacement of functional groups and structural elements has enabled the development of compounds with improved pharmacokinetic profiles while maintaining or enhancing biological potency [17].
The replacement of oxygen atoms with nitrogen atoms in related scaffolds has demonstrated remarkable effects on biological activity [17]. Studies of tetrahydrobenzo[h] [19] [20]naphthyridines revealed that a double oxygen to nitrogen bioisosteric replacement resulted in dramatic increases in acetylcholinesterase inhibitory activity, with improvements exceeding 200-fold [17]. This enhancement is attributed to increased basicity and the ability to form cation-π interactions with target proteins [17].
Aromatic ring bioisosteric replacements have been explored to address metabolic stability concerns associated with traditional naphthyridine scaffolds [16]. The incorporation of benzazaborinine rings as naphthalene bioisosteres has demonstrated maintained potency while reducing susceptibility to cytochrome P450-mediated metabolism [21]. These modifications provide opportunities to develop compounds with improved drug-like properties [16].
The replacement of planar aromatic systems with saturated bicyclic structures, such as bicyclo[3.1.1]heptanes, has shown promise for improving physicochemical properties while retaining biological activity [16]. These bioisosteric replacements reduce molecular planarity and increase three-dimensional character, potentially improving solubility and reducing off-target interactions [16].
Functional group bioisosteric replacements have been investigated to modulate basicity and hydrogen bonding characteristics [18]. The replacement of guanidine groups with squaryldiamine moieties has demonstrated the ability to maintain binding affinity while reducing excessive basicity that can impair cellular permeability [18].
Table 5: Bioisosteric Replacement Strategies and Outcomes
Original Scaffold | Bioisosteric Replacement | Property Changes | Activity Outcome | Example Compound |
---|---|---|---|---|
Naphthalene | Benzazaborinine | Reduced metabolism | Maintained potency | Propranolol analogues |
Oxygen (O) | Nitrogen (NH) | Increased basicity | Dramatic increase (>200-fold) | Tetrahydrobenzo[h] [19] [20]naphthyridines |
Pyridine | Naphthyridine | Enhanced binding | Improved selectivity | FGFR4 inhibitors |
Benzene | Bicyclo[3.1.1]heptane | Improved solubility | Retained bioactivity | BCHep derivatives |
Guanidine | Squaryldiamine | Reduced basicity | Similar binding (4-fold decrease) | TAR RNA inhibitors |
Aromatic ring | Saturated ring | Enhanced flexibility | Improved pharmacokinetics | RORγt inverse agonists |